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Compound of Interest

Compound Name:
4-Bromo-2-

thiophenecarboxaldehyde

Cat. No.: B041693 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide elucidates

the crystal structure of 4-Bromo-2-thiophenecarboxaldehyde, a compound of interest in

medicinal chemistry and materials science. This document provides a comprehensive overview

of its three-dimensional arrangement in the solid state, supported by detailed crystallographic

data and the experimental protocols used for its determination.

Crystal Structure and Molecular Geometry
The crystal structure of 4-Bromo-2-thiophenecarboxaldehyde (CCDC deposition number

227020) was determined by single-crystal X-ray diffraction. The compound crystallizes in the

monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of 4-Bromo-2-
thiophenecarboxaldehyde. The thiophene ring is essentially planar, with the bromine atom

and the carboxaldehyde group attached at the 4- and 2-positions, respectively.

The molecular structure is characterized by intramolecular interactions and intermolecular

packing forces that dictate the overall crystalline architecture. The aldehyde group's orientation

relative to the thiophene ring is a key conformational feature.
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The refined crystallographic data for 4-Bromo-2-thiophenecarboxaldehyde are summarized

in the tables below. These parameters provide a quantitative description of the unit cell, atomic

coordinates, and key geometric features of the molecule.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₅H₃BrOS

Formula Weight 191.05

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.046(2) Å

b 5.489(1) Å

c 14.335(3) Å

α 90°

β 103.98(3)°

γ 90°

Volume 613.6(2) Å³

Z 4

Density (calculated) 2.068 Mg/m³

Absorption Coefficient 7.699 mm⁻¹

F(000) 368

Data Collection

Crystal Size 0.30 x 0.25 x 0.20 mm

θ range for data collection 3.51 to 27.50°

Index ranges -10≤h≤10, -7≤k≤7, -18≤l≤18

Reflections collected 5678
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Independent reflections 1405 [R(int) = 0.0485]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1405 / 0 / 82

Goodness-of-fit on F² 1.059

Final R indices [I>2σ(I)] R1 = 0.0333, wR2 = 0.0814

R indices (all data) R1 = 0.0435, wR2 = 0.0863

Largest diff. peak and hole 0.593 and -0.631 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

Br(1)-C(4) 1.874(3)

S(1)-C(5) 1.706(3)

S(1)-C(2) 1.713(3)

O(1)-C(1) 1.208(4)

C(1)-C(2) 1.458(4)

C(2)-C(3) 1.368(4)

C(3)-C(4) 1.411(4)

C(4)-C(5) 1.359(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Angle Value (°)

C(5)-S(1)-C(2) 92.1(2)

C(2)-C(1)-O(1) 124.0(3)

C(3)-C(2)-S(1) 112.5(2)

C(3)-C(2)-C(1) 127.1(3)

C(2)-C(3)-C(4) 112.3(3)

C(5)-C(4)-C(3) 111.9(3)

C(5)-C(4)-Br(1) 124.2(2)

C(3)-C(4)-Br(1) 123.9(2)

C(4)-C(5)-S(1) 111.2(2)

Torsion Angle

O(1)-C(1)-C(2)-S(1) 179.3(3)

Experimental Protocols
The determination of the crystal structure of 4-Bromo-2-thiophenecarboxaldehyde involved

the following key steps:

Synthesis and Crystallization
4-Bromo-2-thiophenecarboxaldehyde was synthesized according to established literature

procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a

solution of the compound in an appropriate solvent system at room temperature.

X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were

collected at 293(2) K using a Bruker SMART APEX CCD area-detector diffractometer with

graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were

performed to cover a significant portion of the reciprocal space.
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Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package for integration

of the reflection intensities. The structure was solved by direct methods using the SHELXS-97

program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated

positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for the crystal

structure determination of 4-Bromo-2-thiophenecarboxaldehyde.
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Crystal structure determination workflow.
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To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-Bromo-2-
thiophenecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b041693#crystal-structure-of-4-bromo-2-
thiophenecarboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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